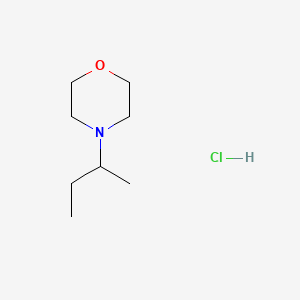

4-Butan-2-ylmorpholine;hydrochloride

Description

Significance of the Morpholine (B109124) Core in Heterocyclic Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal and synthetic chemistry. e3s-conferences.orgnih.govwikipedia.org Its unique structural and physicochemical properties make it a desirable component in the design of bioactive molecules. The presence of the ether oxygen and the secondary amine nitrogen allows for a range of intermolecular interactions, including hydrogen bonding, which can be crucial for binding to biological targets like enzymes and receptors. taylorandfrancis.com

The morpholine moiety is found in a wide array of approved drugs, underscoring its therapeutic relevance. taylorandfrancis.comchemicalbook.com Its incorporation into a molecule can enhance desirable pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. nih.govmdpi.com The flexible, chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting substituents in a precise three-dimensional arrangement to optimize interactions with a biological target. acs.orgnih.gov

From a synthetic standpoint, the morpholine ring is an accessible building block that can be readily functionalized at the nitrogen atom, leading to a vast library of N-substituted derivatives with diverse biological activities. chemicalbook.comresearchgate.net

Structural Classification and Nomenclature of N-Substituted Morpholine Derivatives

N-substituted morpholine derivatives are classified based on the nature of the substituent attached to the nitrogen atom of the morpholine ring. This substituent can range from simple alkyl or aryl groups to more complex moieties. The compound of interest, 4-butan-2-ylmorpholine;hydrochloride, falls into the category of N-alkyl substituted morpholines.

The nomenclature follows IUPAC conventions. The "morpholine" part of the name denotes the core heterocyclic ring. The substituent on the nitrogen atom is indicated by a "4-" prefix, as the nitrogen atom is at the 4-position of the ring. In this case, the substituent is a "butan-2-yl" group, which is a four-carbon alkyl chain attached via its second carbon atom. The ";hydrochloride" suffix indicates that the compound is a salt, formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. wikipedia.org This salt formation is a common strategy to improve the solubility and stability of amine-containing compounds.

A variety of N-substituted morpholines exist, each with its own unique set of properties and applications. amines.com

Overview of Research Trajectories for Morpholine Compounds

Research into morpholine compounds is a dynamic and expanding area, with several key trajectories:

Drug Discovery and Medicinal Chemistry: A primary focus of morpholine research is the development of new therapeutic agents. e3s-conferences.orgnih.gov Scientists are actively exploring morpholine derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govmdpi.com The ability of the morpholine ring to serve as a versatile pharmacophore continues to be exploited in the design of novel drugs. nih.govacs.org

Agrochemicals: Morpholine derivatives have also found applications in agriculture as fungicides and plant growth regulators. acs.org Research in this area focuses on developing new, more effective, and environmentally benign agrochemicals. acs.org

Organic Synthesis and Catalysis: The development of new and efficient synthetic methods for the preparation of substituted morpholines is an ongoing area of research. researchgate.netthieme-connect.com This includes the use of stereoselective and transition-metal-catalyzed reactions to create complex morpholine-containing molecules. researchgate.netnih.gov

Industrial Applications: Morpholine and its derivatives are utilized in various industrial processes, such as corrosion inhibition in power plants and as solvents in chemical reactions. wikipedia.orgtaylorandfrancis.com

The research into N-substituted morpholines, such as this compound, is driven by the potential to discover new compounds with valuable biological and chemical properties. While specific research on this particular compound is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation within the broader research trajectories of morpholine chemistry.

Interactive Data Tables

Table 1: General Properties of Morpholine

| Property | Value |

| Chemical Formula | C4H9NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Odor | Weak, ammonia- or fish-like |

| pKb | 5.64 |

Data sourced from general chemical literature.

Table 2: Examples of N-Substituted Morpholine Derivatives

| Compound Name | Substituent at N-4 |

| N-Methylmorpholine (NMM) | Methyl |

| N-Ethylmorpholine (NEM) | Ethyl |

| N-Acetylmorpholine | Acetyl |

| N-Butylmorpholine (NBM) | Butyl |

This table provides examples of common N-substituted morpholines to illustrate the structural diversity within this class of compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-butan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-8(2)9-4-6-10-7-5-9;/h8H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZCOMRGGFGMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCOCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Butan 2 Ylmorpholine;hydrochloride

Reactions at the Tertiary Amine Nitrogen Center

The nitrogen atom in 4-butan-2-ylmorpholine is a tertiary amine, making it a key center for various chemical reactions. Its lone pair of electrons imparts basic and nucleophilic character, which is moderated by its conversion to the hydrochloride salt.

Salt Formation and Stability

Tertiary amines, such as 4-butan-2-ylmorpholine, are basic and readily react with strong acids like hydrochloric acid (HCl) in a neutralization reaction. libretexts.orgquora.com This acid-base reaction involves the protonation of the nitrogen's lone pair of electrons to form a tertiary ammonium (B1175870) salt, specifically 4-butan-2-ylmorpholinium chloride. spectroscopyonline.com

The resulting salt is an ionic compound, which typically presents as a crystalline solid with significantly higher water solubility compared to its free base form. spectroscopyonline.comoxfordreference.com This increased solubility is a direct result of the ionic nature of the salt. quora.comoxfordreference.com The stability of the hydrochloride salt is robust under standard conditions; however, the addition of a strong base, such as sodium hydroxide, will deprotonate the ammonium ion, liberating the free amine. oxfordreference.com

Reaction of Tertiary Amine with HCl

| Reactant | Acid | Product |

|---|

Dealkylation Pathways

The removal of the N-alkyl group, a process known as N-dealkylation, is a significant transformation for tertiary amines. For 4-butan-2-ylmorpholine, this would involve the cleavage of the bond between the nitrogen and the sec-butyl group.

Metabolic N-dealkylation is a well-documented pathway, often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govnih.gov This oxidative process typically results in the formation of morpholine (B109124) and a corresponding ketone, in this case, butan-2-one (methyl ethyl ketone). nih.gov The reaction proceeds through an unstable carbinolamine intermediate which spontaneously breaks down. nih.gov

Chemically, N-dealkylation can be achieved through various reagents. The Von Braun reaction, using cyanogen (B1215507) bromide (CNBr), is a classic method for cleaving tertiary amines, though it results in a cyanamide (B42294) rather than the secondary amine directly. Another approach involves the use of chloroformates, such as ethyl chloroformate, which also leads to the cleavage of the N-alkyl bond.

Furthermore, certain catalytic systems can facilitate N-dealkylation. For instance, studies on related compounds have shown that specific catalysts can promote the cleavage of the N-alkyl bond under defined reaction conditions. researchgate.net

N-Oxidation Reactions

The lone pair of electrons on the nitrogen of a tertiary amine can be oxidized to form an N-oxide. libretexts.org This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). libretexts.org In the case of 4-butan-2-ylmorpholine, this reaction would yield 4-butan-2-ylmorpholine N-oxide.

Amine oxides are polar molecules and find use as co-oxidants in various chemical reactions. libretexts.org For example, N-Methylmorpholine N-oxide (NMO), a closely related compound, is widely used as a stoichiometric secondary oxidant in transition metal-catalyzed oxidations, such as the Upjohn dihydroxylation and oxidations with TPAP (tetrapropylammonium perruthenate). wikipedia.orgorganic-chemistry.org The N-oxide can regenerate the primary catalytic oxidant, allowing it to be used in smaller, catalytic amounts. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Morpholine Core

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions often require significant energy input or specific catalytic activation to break the C-O or C-N bonds within the saturated heterocyclic system.

Visible-light-induced photocatalysis has emerged as a method for the oxidative ring-opening of some morpholine derivatives. google.com This process can lead to the cleavage of the C(sp³)–C(sp³) bond adjacent to the nitrogen atom, resulting in fragmented products. google.com For instance, the photocatalyzed oxidative cleavage of N-phenylmorpholine in the presence of oxygen yields 2-(N-phenylformamido)ethyl formate. google.com While this specific reaction has been demonstrated on an N-aryl derivative, it highlights a potential pathway for the degradation of the morpholine ring under oxidative photocatalytic conditions.

Other studies have explored ring-opening polymerizations of morpholine-2,5-dione (B184730) derivatives, which are related structures, to form polydepsipeptides. researchgate.net These reactions are typically catalyzed by organocatalysts or metal-based systems and demonstrate the susceptibility of the ester and amide bonds within that specific morpholine core to cleavage. researchgate.net While 4-butan-2-ylmorpholine lacks these activating groups, these studies illustrate the principle of morpholine ring cleavage under forcing conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Morpholine Ring Carbons

The carbon atoms of the morpholine ring in 4-butan-2-ylmorpholine are saturated (sp³-hybridized) and generally unreactive towards electrophilic or nucleophilic substitution. The presence of the electron-withdrawing oxygen atom deactivates the adjacent carbon atoms (C-3 and C-5) towards electrophilic attack. Conversely, the nitrogen atom's electron-donating effect slightly increases the electron density on the carbon atoms adjacent to it (C-2 and C-6).

However, direct substitution on these ring carbons is challenging without prior functionalization. The reactivity of morpholine enamines, formed from the reaction of morpholine with aldehydes or ketones, is well-established in enamine catalysis. nih.gov These intermediates allow for α-alkylation of the carbonyl compound. However, morpholine-derived enamines are known to be less nucleophilic and reactive compared to those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the electron-withdrawing effect of the ring oxygen. nih.gov

Syntheses of substituted morpholines often rely on building the ring from functionalized precursors rather than substituting a pre-formed ring. acs.orgnih.govorganic-chemistry.org For example, reactions involving the ring opening of activated aziridines with haloalcohols followed by intramolecular cyclization provide a route to substituted morpholines. nih.gov

Mechanistic Investigations of 4-Butan-2-ylmorpholine;hydrochloride Transformations

Mechanistic studies on reactions involving N-alkylmorpholines provide insight into the probable pathways for transformations of 4-butan-2-ylmorpholine.

The N-dealkylation reaction catalyzed by cytochrome P450 enzymes proceeds via a well-established mechanism. The enzyme first hydroxylates the carbon atom attached to the nitrogen (the α-carbon). The resulting intermediate, a hemiaminal (or carbinolamine), is unstable and spontaneously decomposes to yield the secondary amine (morpholine) and a carbonyl compound (butan-2-one). nih.gov

In the context of N-oxidation, the reaction mechanism involves a direct attack of the nucleophilic nitrogen atom on the electrophilic oxygen of the oxidizing agent, such as hydrogen peroxide. This forms the N-O bond, with the oxygen atom bearing a formal negative charge and the nitrogen a formal positive charge. libretexts.org

Ring-opening reactions initiated by photocatalysis involve the generation of radical intermediates. google.com For N-aryl morpholines, visible light excites a photocatalyst, which then engages in an electron transfer process with the morpholine derivative. This can lead to the formation of a radical cation, which can undergo fragmentation, including C-C bond cleavage, ultimately leading to the ring-opened products after interaction with oxygen. google.com

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Butan 2 Ylmorpholine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For 4-Butan-2-ylmorpholine;hydrochloride, various NMR techniques can be employed to gain a complete picture of its atomic connectivity and dynamic behavior.

Multi-Dimensional NMR for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the protons and carbons, spectral overlap can often complicate a definitive assignment, especially for the morpholine (B109124) ring protons. Multi-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for the complete and unambiguous assignment of all signals.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the spin systems within the sec-butyl group and the morpholine ring. For instance, the methine proton of the sec-butyl group would show correlations to the adjacent methyl and methylene (B1212753) protons.

An HSQC experiment correlates each proton signal with the carbon to which it is directly attached. This is particularly useful for assigning the carbon signals of the morpholine ring, which can be challenging to distinguish in a 1D ¹³C spectrum. Based on data from analogous N-substituted morpholines, the expected chemical shifts for the protons and carbons of this compound can be predicted. nih.govchemicalbook.com The protonation of the nitrogen atom to form the hydrochloride salt will induce a downfield shift of the adjacent proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2/H-6 (Morpholine, axial) | ~3.4 - 3.6 | ~64 - 66 |

| H-2/H-6 (Morpholine, equatorial) | ~4.0 - 4.2 | ~64 - 66 |

| H-3/H-5 (Morpholine, axial) | ~3.1 - 3.3 | ~52 - 54 |

| H-3/H-5 (Morpholine, equatorial) | ~3.7 - 3.9 | ~52 - 54 |

| H-1' (sec-Butyl) | ~3.5 - 3.7 | ~65 - 67 |

| H-2' (sec-Butyl) | ~1.7 - 1.9 | ~25 - 27 |

| H-3' (sec-Butyl) | ~1.4 - 1.6 | ~10 - 12 |

| H-4' (sec-Butyl) | ~1.0 - 1.2 | ~18 - 20 |

Note: The chemical shifts are predicted based on data from analogous N-substituted morpholines and sec-butyl containing compounds and will be influenced by solvent and concentration.

Dynamic NMR for Conformational Studies

The morpholine ring in this compound exists predominantly in a chair conformation. nih.gov However, like cyclohexane, it can undergo ring inversion. Additionally, rotation around the N-C(1') bond of the sec-butyl group can be sterically hindered. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes.

By recording NMR spectra at different temperatures, the rates of these dynamic processes can be determined. At low temperatures, where the ring inversion and bond rotation are slow on the NMR timescale, separate signals for the axial and equatorial protons of the morpholine ring, as well as for different rotamers of the sec-butyl group, may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into averaged signals when the conformational exchange becomes fast. Line-shape analysis of these temperature-dependent spectra can provide quantitative information about the energy barriers for these processes. For similar N-substituted morpholines, energy barriers for ring inversion have been studied, providing a basis for what to expect for the title compound.

Solid-State NMR for Polymorphic Analysis

For a hydrochloride salt like this compound, the possibility of polymorphism—the existence of multiple crystalline forms—is a critical consideration. Solid-state NMR (SSNMR) is an excellent technique for identifying and characterizing different polymorphic forms, as the NMR parameters are highly sensitive to the local environment of the nuclei in the crystal lattice.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR spectra can distinguish between polymorphs through differences in the chemical shifts of the carbon atoms. Furthermore, as a hydrochloride salt, ³⁵Cl SSNMR can be particularly informative. The chlorine nucleus is a quadrupolar nucleus, and its NMR signal is very sensitive to the local hydrogen-bonding environment. Different polymorphs will likely exhibit distinct ³⁵Cl NMR spectra, making it a powerful tool for polymorphic screening and quality control.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a key analytical technique that provides information about the mass and, by extension, the elemental composition of a molecule, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Butan-2-ylmorpholine, distinguishing it from other compounds with the same nominal mass. For the free base, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

Tandem Mass Spectrometry (MS/MS) is instrumental in confirming the structure of a molecule by analyzing the fragmentation of a selected precursor ion (typically the molecular ion). In an MS/MS experiment, the molecular ion of 4-Butan-2-ylmorpholine would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (daughter ions).

The fragmentation of N-alkylated morpholines is expected to proceed through several key pathways. A common fragmentation is the α-cleavage adjacent to the nitrogen atom. For 4-Butan-2-ylmorpholine, this would involve the loss of a propyl radical to form a stable iminium ion. Another likely fragmentation pathway involves the cleavage of the morpholine ring itself.

Predicted Major Fragmentation Pathways and Daughter Ions for 4-Butan-2-ylmorpholine

| Precursor Ion (m/z) | Fragmentation Pathway | Daughter Ion (m/z) | Neutral Loss |

| 157 (M⁺) | α-Cleavage | 114 | C₃H₇• |

| 157 (M⁺) | Ring Cleavage | 100 | C₃H₅O• |

| 157 (M⁺) | Loss of sec-butyl group | 86 | C₄H₉• |

| 114 | Loss of ethene | 86 | C₂H₄ |

Note: The m/z values are for the free base form of the compound.

By carefully analyzing the masses of the daughter ions, the connectivity of the molecule can be pieced together, providing definitive structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

In the solid state, molecular interactions within the crystal lattice can distort the molecule's shape, leading to changes in its symmetry and altering the vibrational spectra. americanpharmaceuticalreview.com These alterations can manifest as shifts in frequency, changes in relative band intensities, and the appearance of new bands, providing detailed information about molecule-molecule interactions. americanpharmaceuticalreview.com

Expected Vibrational Modes:

While specific experimental spectra for this compound are not widely published, a representative spectrum can be predicted based on the analysis of its constituent parts—morpholine, butane, and the N-H+ group—and data from similar N-substituted morpholines. researchgate.netuci.edu

C-H Stretching: The aliphatic C-H stretching vibrations from the morpholine and butan-2-yl groups are expected in the 2850-3000 cm⁻¹ region. uci.edu

N-H+ Stretching: A broad and strong absorption band characteristic of the tertiary amine hydrochloride (R₃N-H⁺) is anticipated in the 2400-2700 cm⁻¹ region of the IR spectrum.

CH₂ Deformation: The scissoring and wagging vibrations of the CH₂ groups in the morpholine ring and butyl chain typically appear in the 1400-1470 cm⁻¹ range. researchgate.net

C-O-C Stretching: The morpholine ring's ether linkage (C-O-C) is expected to produce a strong, characteristic band in the IR spectrum, typically around 1100 cm⁻¹. This band is often a key identifier for the morpholine moiety. researchgate.net

C-N Stretching: Vibrations associated with the C-N bonds of the tertiary amine are expected in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The entire morpholine ring can undergo "breathing" and other skeletal vibrations, which appear in the fingerprint region (below 1000 cm⁻¹).

Conformational analysis of morpholine has shown that it predominantly exists in a chair conformation. researchgate.net The attachment of the butan-2-yl group to the nitrogen atom can exist in either an axial or equatorial position, with the equatorial conformer generally being more stable to minimize steric hindrance. Vibrational spectroscopy can distinguish between such conformers, as the vibrational frequencies of the substituent and the ring are sensitive to their relative orientation. researchgate.net

Interactive Data Table: Representative Vibrational Data

Below is a table of expected primary vibrational frequencies for this compound, based on data from analogous compounds. researchgate.netuci.eduresearchgate.netscielo.org.mx

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |

| Asymmetric/Symmetric CH₃ & CH₂ Stretch | ~2960-2980 / ~2850-2875 | ~2960-2980 / ~2850-2875 | Butyl & Morpholine Groups |

| N-H⁺ Stretch | ~2400-2700 (Broad) | Weak or not observed | Tertiary Amine Hydrochloride |

| CH₂ Scissoring | ~1450-1470 | ~1450-1470 | Butyl & Morpholine Groups |

| N-H⁺ Bending | ~1570-1600 | Weak or not observed | Tertiary Amine Hydrochloride |

| C-O-C Asymmetric Stretch | ~1115 (Strong) | ~1115 (Weak) | Morpholine Ring Ether |

| C-N Stretch | ~1070 | ~1070 | N-Alkyl Group |

| Morpholine Ring Breathing | ~840 | ~840 (Strong) | Morpholine Ring Skeleton |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the exact conformation of the morpholine ring and the butan-2-yl substituent in the solid state.

While a published crystal structure for this compound is not available in the reviewed literature, the potential insights from such an analysis are significant. The primary application would be the detailed characterization of the hydrogen bonding network, which is crucial for understanding the crystal's stability and physical properties.

Hydrogen Bonding:

In the hydrochloride salt, the nitrogen atom of the morpholine ring is protonated, forming a tertiary ammonium (B1175870) cation (R₃NH⁺). This cation acts as a hydrogen bond donor. The chloride anion (Cl⁻) is the hydrogen bond acceptor. The primary and most significant hydrogen bond expected in the crystal lattice would be:

N⁺-H···Cl⁻

This interaction would be the main force governing the crystal packing. Furthermore, weaker C-H···O and C-H···Cl⁻ hydrogen bonds may also be present, where hydrogen atoms on the morpholine ring or the butyl group interact with the oxygen atom of a neighboring morpholine ring or a chloride ion. These secondary interactions would further stabilize the three-dimensional crystal structure. An X-ray diffraction study would precisely measure the distances and angles of these bonds, confirming their existence and strength.

Development of Novel Spectroscopic Methods for N-Substituted Morpholines

The analytical characterization of N-substituted morpholines is an active area of research, driven by their prevalence in materials science and medicinal chemistry. e3s-conferences.orgnih.gov This has spurred the development and application of novel spectroscopic methods to gain deeper structural and quantitative information.

Computational Spectroscopy: A significant advancement is the coupling of experimental vibrational spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netscielo.org.mx DFT methods can calculate the theoretical vibrational frequencies of a proposed structure. scielo.org.mx By comparing the calculated spectrum with the experimental IR and Raman data, a highly accurate assignment of each vibrational band can be achieved. This synergy is particularly useful for complex molecules where spectral bands overlap, and it aids in confirming the lowest energy conformation of the molecule. researchgate.net

Advanced Mass Spectrometry Techniques: For the detection and quantification of morpholine and its derivatives, especially at trace levels, derivatization methods coupled with gas chromatography-mass spectrometry (GC-MS) have been developed. For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which can then be readily analyzed by GC-MS. researchgate.net More advanced GC-tandem mass spectrometry (GC-MS/MS) methods offer even greater sensitivity and selectivity for residue analysis in complex matrices. researchgate.net

Novel Vibrational Spectroscopy Approaches: Emerging techniques in vibrational spectroscopy offer enhanced resolution and new analytical capabilities.

2-Dimensional Correlation Spectroscopy (2D-COS): This method can be applied to IR or Raman data to provide additional spectral resolution and help differentiate overlapping peaks. wiley.com

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, enabling chemical analysis on the nanometer scale. wiley.com

Surface-Enhanced Raman Scattering (SERS): SERS can be used to study the adsorption characteristics of morpholine derivatives on nanoparticle surfaces, providing insight into intermolecular interactions at interfaces. researchgate.net

These advanced methods, along with novel synthetic strategies that rely on detailed spectroscopic characterization, are continually expanding the toolkit for the analysis of complex and substituted morpholines. nih.govacs.org

Computational and Theoretical Chemistry Studies of 4 Butan 2 Ylmorpholine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic structure and thermodynamic stability of 4-Butan-2-ylmorpholine;hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing information about energy levels, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com For a compound like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-31++G(d,p), can be used to optimize the molecular geometry to its lowest energy state. researchgate.net

Table 1: Representative Calculated Thermodynamic and Electronic Properties for this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -655.123 | Hartree |

| Heat Capacity (Cv) | 55.87 | cal/mol·K |

| Entropy (S) | 115.45 | cal/mol·K |

| Dipole Moment | 8.5 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), provide an alternative, often more computationally intensive, approach to studying ground state properties. These methods are derived directly from theoretical principles without the inclusion of experimental data. A comparative study using both DFT and ab initio methods, like that performed on 4-amino-2-methylquinoline, allows for a validation of the results. nih.gov For this compound, ab initio calculations would provide optimized geometric parameters (bond lengths and angles) and vibrational frequencies that can be compared against experimental data and DFT results to assess the accuracy of the computational models. nih.gov

Conformational Analysis and Energy Landscape Exploration

The flexibility of the butan-2-yl group and the morpholine (B109124) ring suggests that this compound can exist in multiple conformations. Understanding the energy landscape of these conformers is critical for predicting its biological activity and physical properties.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. aps.org By simulating the atomic motions, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion. nih.govnih.gov For this compound, MD simulations would track the rotation around the C-N bond connecting the butyl group to the morpholine ring and the ring-flipping of the morpholine moiety itself. The morpholine ring typically adopts a stable chair conformation, but boat conformations can also exist. researchgate.netfiveable.me The simulations would clarify the preferred orientation (axial vs. equatorial) of the butan-2-yl substituent on the nitrogen atom.

Accurate MD simulations depend on a reliable force field, which is a set of parameters that defines the potential energy of the system. nih.gov For a novel molecule like this compound, specific parameters may not be available in standard force fields such as CHARMM or AMBER. uq.edu.au Therefore, a crucial step is force field parameterization, where parameters for atom types, bonds, angles, and dihedrals are developed and validated. nih.gov This process often involves fitting the force field parameters to reproduce quantum mechanical data or experimental results. nepjol.info The CHARMM General Force Field (CGenFF), for example, is designed for drug-like molecules and can be a starting point, with penalty scores indicating the quality of the analogy-based parameter assignment. nih.gov

Table 2: Example of Conformational Energy Profile for this compound (Note: This table presents hypothetical energy values for potential stable conformers.)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-Equatorial | Morpholine in chair form, butan-2-yl group is equatorial | 0.00 (Most Stable) |

| Chair-Axial | Morpholine in chair form, butan-2-yl group is axial | +2.5 |

| Twist-Boat | Morpholine in a twist-boat conformation | +5.8 |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its FT-IR and FT-Raman spectra. researchgate.net Studies on similar molecules have shown good agreement between theoretical and experimental spectra. nih.govresearchgate.net The assignment of vibrational modes can be complex, but computational results help in attributing specific spectral bands to the stretching and bending of particular chemical bonds within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequencies based on calculations for similar structures.)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds in the butan-2-yl and morpholine rings |

| N-H+ Stretch | 2400 - 2700 | Stretching of the protonated amine bond (hydrochloride salt) |

| C-O-C Stretch | 1070 - 1150 | Asymmetric and symmetric stretching of the ether linkage in the morpholine ring |

| C-N Stretch | 1180 - 1250 | Stretching of the carbon-nitrogen bonds |

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of 4-Butan-2-ylmorpholine typically proceeds via the N-alkylation of morpholine with a suitable sec-butyl halide, such as 2-bromobutane (B33332). Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to unravel the intricacies of this S(_N)2 reaction mechanism. researchgate.net

The reaction pathway can be characterized by several key stationary points on the potential energy surface: the reactants, a pre-reaction complex, a transition state, a post-reaction complex, and the products. researchgate.net

Reactants: The process begins with morpholine and 2-bromobutane as separate entities.

Pre-reaction Complex: As the molecules approach, they form a stable van der Waals complex, where the nucleophilic nitrogen of morpholine is oriented towards the electrophilic carbon of 2-bromobutane.

Transition State (TS): This is the highest energy point along the reaction coordinate. In the transition state, the C-N bond is partially formed while the C-Br bond is partially broken. The geometry around the electrophilic carbon is trigonal bipyramidal. Computational studies on similar amine alkylations have shown that the energy barrier at this stage is a critical determinant of the reaction rate. nih.gov

Post-reaction Complex: After the transition state, the system relaxes to a complex of the newly formed 4-butan-2-ylmorpholinium cation and the bromide anion.

Products: Finally, the ions separate to yield the final products. In the context of the hydrochloride salt, a subsequent proton transfer from a protonated species would lead to the formation of the 4-butan-2-ylmorpholinium cation, which then associates with a chloride ion.

A detailed microkinetic analysis of similar S(_N)2 reactions involving amines has revealed that the initial product is an ion pair of the protonated amine and the leaving group anion. nih.gov This ion pair can then engage in proton transfer with a reactant amine molecule. nih.gov The similar reactivity of the primary and the newly formed secondary amine often leads to challenges in achieving high selectivity in such reactions. nih.gov

To provide a quantitative perspective, the following table presents a hypothetical, yet plausible, energy profile for the N-alkylation of morpholine with 2-bromobutane, based on computational data for analogous S(_N)2 reactions. researchgate.net The calculations are typically performed using a functional like B3LYP with a suitable basis set such as 6-31+G*. researchgate.net

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Morpholine + 2-Bromobutane | 0.0 |

| Pre-reaction Complex | [Morpholine---Br-C(H)(CH₃)(C₂H₅)] | -5.2 |

| Transition State | [Morpholine---C(H)(CH₃)(C₂H₅)---Br]‡ | +15.8 |

| Post-reaction Complex | [4-Butan-2-ylmorpholinium⁺---Br⁻] | -85.3 |

| Products | 4-Butan-2-ylmorpholinium⁺ + Br⁻ | -70.1 |

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is dictated by a complex interplay of intermolecular interactions and solvation effects. As an ionic compound, it dissociates in polar solvents into the 4-butan-2-ylmorpholinium cation and the chloride anion.

Intermolecular Interactions:

The 4-butan-2-ylmorpholinium cation features several sites for intermolecular interactions:

Hydrogen Bonding: The protonated nitrogen atom is a strong hydrogen bond donor. In the presence of hydrogen bond acceptors, such as water or other polar solvent molecules, a strong N-H···A interaction is formed (where A is the acceptor atom). The oxygen atom of the morpholine ring can also act as a weak hydrogen bond acceptor.

Ion-Dipole Interactions: The positive charge on the morpholinium cation leads to strong attractive interactions with the negative end of polar solvent molecules.

Van der Waals Interactions: The sec-butyl group and the hydrocarbon backbone of the morpholine ring engage in weaker van der Waals (dispersion) forces with surrounding molecules.

Computational studies on the solvation of the morpholinium cation in acetonitrile (B52724) have shown that the nitrogen atom (or the proton attached to it in the protonated form) is a strong electrophilic binding site, responsible for interactions with the solvent and anions. rsc.org

Solvation Effects:

The process of dissolving this compound in a solvent involves the disruption of the crystal lattice and the formation of a solvation shell around the individual ions. The thermodynamics of this process are described by the solvation free energy.

Computational methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to estimate solvation free energies. github.ioyoutube.com These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum.

The solvation free energy ((\Delta G_{solv})) can be broken down into several components:

Electrostatic Contribution: Arises from the interaction of the solute's charge distribution with the polarized solvent continuum. This is the dominant term for ionic species.

Cavitation Energy: The energy required to create a cavity in the solvent to accommodate the solute molecule.

Dispersion and Repulsion: Account for the van der Waals interactions between the solute and the solvent.

The following table provides estimated solvation free energies for the 4-butan-2-ylmorpholinium cation in various solvents, illustrating the influence of solvent polarity. These values are based on typical results for similar organic cations.

| Solvent | Dielectric Constant ((\epsilon)) | Estimated (\Delta G_{solv}) (kcal/mol) |

|---|---|---|

| Water | 78.4 | -65 to -75 |

| Methanol | 32.7 | -60 to -70 |

| Acetonitrile | 37.5 | -55 to -65 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -60 to -70 |

| Chloroform | 4.8 | -35 to -45 |

The significant negative values of the solvation free energy in polar solvents indicate that the dissolution of the ionic species is a thermodynamically favorable process. The magnitude of the solvation energy generally increases with the dielectric constant of the solvent, reflecting stronger electrostatic interactions.

Derivatization and Analog Synthesis for Structure Reactivity Relationship Studies

Synthesis of Analogues with Modified N-Alkyl Chains

The synthesis of analogs of 4-Butan-2-ylmorpholine with varied N-alkyl chains is crucial for probing the influence of the substituent's size, length, and branching. The N-alkylation of morpholine (B109124) is a common and well-documented transformation in organic synthesis. researchgate.net These reactions typically involve the reaction of morpholine, a secondary amine, with an appropriate alkylating agent.

Common synthetic routes include:

Reductive Amination: This involves the reaction of morpholine with an aldehyde or ketone (e.g., butan-2-one for the parent compound) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or hydrogen gas over a metal catalyst.

Direct Alkylation: This method uses an alkyl halide (e.g., 2-bromobutane) to directly alkylate the nitrogen atom of morpholine, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

| Compound Name | N-Alkyl Substituent | Synthetic Precursor (Example) | Primary Variable Studied |

|---|---|---|---|

| 4-Methylmorpholine | -CH₃ | Formaldehyde | Minimal steric bulk |

| 4-Ethylmorpholine | -CH₂CH₃ | Acetaldehyde | Increased chain length |

| 4-Propylmorpholine | -(CH₂)₂CH₃ | Propanal | Lipophilicity |

| 4-Isopropylmorpholine | -CH(CH₃)₂ | Acetone | Chain branching/steric hindrance |

| 4-Butylmorpholine | -(CH₂)₃CH₃ | Butyraldehyde | Increased chain length |

| 4-Butan-2-ylmorpholine | -CH(CH₃)CH₂CH₃ | Butan-2-one | Chain branching/chirality |

| 4-Octylmorpholine | -(CH₂)₇CH₃ | Octanal | Significant lipophilicity |

Introduction of Substituents on the Morpholine Ring

Beyond the N-substituent, modifying the morpholine ring itself provides another avenue for derivatization. Introducing substituents at the carbon atoms (positions 2, 3, 5, and 6) can impose conformational rigidity and introduce new electronic features. A variety of synthetic methods have been developed to access these C-substituted morpholines. acs.orgorganic-chemistry.org

Key synthetic strategies include:

Cyclization of Substituted Precursors: A common approach involves the synthesis of an appropriately substituted open-chain precursor, such as a 1,2-amino alcohol, followed by a ring-closing reaction. organic-chemistry.org For example, reacting substituted 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) provides a straightforward route to C-substituted morpholines.

Diastereoselective Synthesis: Advanced methods allow for the controlled synthesis of specific stereoisomers. For instance, diastereoselective syntheses of 2- and 3-substituted morpholines can be achieved via the base-catalyzed ring opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org

Wacker-type Aerobic Oxidative Cyclization: This method can be used to synthesize six-membered nitrogen heterocycles, including morpholines, from alkene precursors using a palladium catalyst. organic-chemistry.org

These synthetic explorations allow for the creation of a diverse library of analogs. Structure-activity relationship studies have demonstrated that substituents at various positions on the ring can be crucial for modulating a compound's interactions and properties. e3s-conferences.orgnih.gov

| Substitution Pattern | Example Substituent (R) | Potential Synthetic Route | Impact on Structure |

|---|---|---|---|

| 2-Substituted Morpholine | -CH₃, -Ph | Cyclization of a substituted amino alcohol nih.gov | Introduces a stereocenter adjacent to the oxygen atom |

| 3-Substituted Morpholine | -CH₃, -CO₂Et | Asymmetric transfer hydrogenation of aminoalkynes organic-chemistry.org | Introduces a stereocenter adjacent to the nitrogen atom |

| 2,6-Disubstituted Morpholine | -CH₃ | Iron(III)-catalyzed diastereoselective synthesis organic-chemistry.org | Adds steric bulk and can enforce a specific chair conformation |

| 3,5-Disubstituted Morpholine | -CH₃ | Iron(III)-catalyzed diastereoselective synthesis organic-chemistry.org | Influences the environment around the nitrogen atom |

Investigation of the Impact of Structural Modifications on Chemical Reactivity (e.g., Basicity, Nucleophilicity)

The primary goal of synthesizing the analogs described above is to investigate how structural changes affect the chemical reactivity of the morpholine nitrogen. Basicity and nucleophilicity are two fundamental properties that are highly sensitive to the electronic and steric environment of the nitrogen atom.

Basicity refers to the ability of the morpholine nitrogen to accept a proton. It is quantified by the pKa of its conjugate acid (pKaH). The morpholine ring contains an ether oxygen atom, which exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. wikipedia.orgmasterorganicchemistry.com Consequently, morpholine is considerably less basic (pKaH ≈ 8.4) than its carbocyclic counterpart, piperidine (B6355638) (pKaH ≈ 11.1). masterorganicchemistry.com

Structural modifications influence this baseline basicity:

N-Alkyl Chains: Alkyl groups are electron-donating and generally increase the electron density on the nitrogen, thereby increasing basicity compared to the unsubstituted morpholine. pharmaguideline.com

Ring Substituents: Electron-withdrawing groups (e.g., fluoro, chloro) substituted on the morpholine ring would be expected to further decrease basicity, while electron-donating groups could slightly increase it. masterorganicchemistry.com

Nucleophilicity describes the rate at which the morpholine nitrogen attacks an electron-deficient center. While often correlated with basicity, nucleophilicity is uniquely sensitive to steric hindrance. masterorganicchemistry.com The lone pair on the nitrogen is the source of both its basicity and nucleophilicity. libretexts.org However, attacking a sterically demanding electrophile is more challenging than bonding to a small proton (H+). masterorganicchemistry.com

The impact of structural modifications is therefore distinct:

N-Alkyl Chains: While a small N-alkyl group like methyl or ethyl increases electron density and enhances nucleophilicity, larger and more branched groups, such as the butan-2-yl group in the title compound or a tert-butyl group, can sterically hinder the nitrogen's approach to an electrophile, thereby reducing its nucleophilicity despite its increased basicity. masterorganicchemistry.com

Ring Substituents: Substituents on the ring, particularly at the adjacent 3- and 5-positions, can also create steric crowding around the nitrogen atom, impeding its ability to act as a nucleophile.

| Structural Modification | Effect on Basicity (pKaH) | Effect on Nucleophilicity | Rationale |

|---|---|---|---|

| Increasing N-Alkyl Chain Length (linear) | Increase | Slight Increase or Plateau | Inductive effect of alkyl groups increases electron density. pharmaguideline.com |

| Increasing N-Alkyl Chain Branching (e.g., Isopropyl, Butan-2-yl) | Increase | Decrease | Increased steric hindrance impedes attack on electrophiles. masterorganicchemistry.com |

| Electron-withdrawing group on ring | Decrease | Decrease | Inductive effect reduces electron density on nitrogen. masterorganicchemistry.com |

| Electron-donating group on ring | Slight Increase | Slight Increase | Inductive effect increases electron density on nitrogen. |

Applications of 4 Butan 2 Ylmorpholine;hydrochloride in Advanced Chemical Synthesis and Material Science

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

Morpholine (B109124) and its derivatives are recognized as valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. nih.gov The morpholine scaffold is a common feature in a variety of bioactive molecules. pharmtech.com Generally, N-substituted morpholines can be key intermediates. For instance, chiral 2-substituted morpholines are important structural motifs in numerous drug candidates. pharmtech.com

However, a specific investigation into the use of 4-Butan-2-ylmorpholine;hydrochloride as a direct building block for complex molecule synthesis did not yield any specific examples in the current body of scientific literature. Its potential would lie in the introduction of the N-sec-butylmorpholine moiety into a larger molecular framework. The hydrochloride salt form suggests it would likely be used in reactions where the free base is required, liberated through treatment with a non-nucleophilic base.

Role as a Chiral Auxiliary or Ligand in Catalysis

The presence of a chiral center in the 2-butyl group of this compound suggests a potential application as a chiral auxiliary or ligand in asymmetric catalysis. Chiral amines are fundamental to many asymmetric transformations, acting as catalysts themselves or as ligands for metal-based catalysts. wikipedia.org They are instrumental in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org

The development of chiral ligands is a significant area of research aimed at creating efficient and highly selective catalysts for reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions. While numerous chiral ligands based on different scaffolds have been synthesized and successfully applied, there is no specific mention or study of this compound being used for this purpose in the reviewed literature. The effectiveness of such a compound as a chiral ligand would depend on its ability to create a specific and well-defined chiral environment around a metal center, a property that has not been documented for this specific molecule.

Incorporation into Polymer Architectures or Novel Materials

Morpholine derivatives have been explored for their potential in polymer science, for example, as curing agents, stabilizers, or as monomers for the synthesis of functional polymers. nih.gov The properties of polymers can be tailored by incorporating specific functional groups, and the morpholine unit can impart desirable characteristics such as improved thermal stability or solubility.

A search for the incorporation of this compound into polymer architectures or novel materials did not return any specific research findings. Hypothetically, if the corresponding free base were functionalized with a polymerizable group, it could be integrated into a polymer chain. The chiral sec-butyl group could also be of interest for creating chiral polymers with potential applications in chiral separations or as specialized optical materials. However, this remains speculative in the absence of direct research.

Use in Separation Processes as an Auxiliary Agent

Chiral amines and their salts are sometimes employed as chiral resolving agents. wikipedia.org This process involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties. wikipedia.org

While this is a potential application for an optically pure form of this compound, there is no literature available that documents its use as a chiral resolving agent or in any other capacity within separation processes. The efficiency of a chiral resolving agent is highly dependent on its structure and its ability to form well-differentiating diastereomeric salts, and such studies have not been reported for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Butan-2-ylmorpholine hydrochloride?

- Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting morpholine with 4-chloro-2-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt . Similar protocols for morpholine derivatives emphasize controlling reaction stoichiometry to minimize byproducts like unsubstituted morpholine .

Q. Which spectroscopic techniques are suitable for characterizing the structural integrity of 4-Butan-2-ylmorpholine hydrochloride?

- Answer :

- NMR : ¹H and ¹³C NMR can confirm substituent positions on the morpholine ring (e.g., δ ~3.7 ppm for morpholine protons, δ ~1.5 ppm for butyl chain methyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺ at m/z 214.13) .

Q. How can researchers validate the solubility and partition coefficient (LogP) of this compound?

- Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, followed by UV-Vis quantification. Evidence suggests moderate water solubility due to the hydrochloride salt form .

- LogP : Use octanol-water partitioning assays with HPLC analysis. Reported experimental LogP for similar morpholine derivatives ranges from 1.5–2.5, correlating with computational predictions (e.g., XLogP3) .

Advanced Research Questions

Q. How should researchers design stability studies for 4-Butan-2-ylmorpholine hydrochloride under varying storage conditions?

- Answer :

- Experimental Design : Apply factorial design to test temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate shelf-life (e.g., Arrhenius equation for temperature-dependent decay) .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

- Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). Adjust for variables like cell line specificity or buffer composition.

- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., butyl chain length) to activity trends. For example, bulkier alkyl groups may enhance membrane permeability but reduce target binding .

Q. Which computational approaches predict the interaction of 4-Butan-2-ylmorpholine hydrochloride with biological targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.